molecular formula C16H23N3O2S B2852077 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide CAS No. 1396862-22-8

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide

Cat. No.: B2852077
CAS No.: 1396862-22-8
M. Wt: 321.44
InChI Key: FASUHSJOPOBGEP-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
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Biological Activity

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The compound's unique structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S, with a molecular weight of 365.5 g/mol. The compound features a benzo[d]thiazole core, which is known for its ability to engage in π–π stacking interactions and hydrogen bonding with biological targets.

PropertyValue
Molecular FormulaC19H23N3O2SC_{19}H_{23}N_{3}O_{2}S
Molecular Weight365.5 g/mol
CAS Number1351660-21-3
Structural FeaturesBenzo[d]thiazole core, methoxypropyl group

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

In a study evaluating thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines, certain compounds demonstrated notable cytotoxicity and the ability to direct tumor cells towards apoptotic pathways . This suggests that the compound may share similar mechanisms of action.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes relevant to neurodegenerative diseases. Compounds like this compound have been evaluated for their potential as butyrylcholinesterase (BChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that certain derivatives exhibit promising inhibition profiles against BChE .

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core may inhibit enzyme activity by occupying the active site through competitive inhibition, while the methoxypropyl group may enhance binding affinity via hydrophobic interactions.

Case Studies

  • Anticancer Evaluation : A derivative similar to this compound was tested on A549 and C6 cell lines using MTT assays to assess cell viability. Results indicated an IC50 value in the micromolar range, demonstrating significant cytotoxicity .
  • BChE Inhibition Study : In an evaluation for potential BChE inhibitors, a series of substituted acetamides were synthesized and tested. Compounds showed IC50 values ranging from 3.94 μM to 19.60 μM against BChE, indicating effective inhibition mechanisms .

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11-6-7-12(2)15-14(11)18-16(22-15)19(3)10-13(20)17-8-5-9-21-4/h6-7H,5,8-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUHSJOPOBGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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